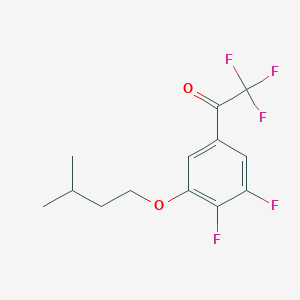

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone

Description

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated aromatic ketone characterized by a trifluoroethanone group attached to a substituted phenyl ring. The phenyl ring features 3,4-difluoro substituents and an isopentyloxy (3-methylbutoxy) group at position 3. This structural motif combines electron-withdrawing fluorine atoms with a lipophilic ether chain, which may enhance solubility in organic media and influence biological activity.

Properties

IUPAC Name |

1-[3,4-difluoro-5-(3-methylbutoxy)phenyl]-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F5O2/c1-7(2)3-4-20-10-6-8(5-9(14)11(10)15)12(19)13(16,17)18/h5-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKWBISLDTXVDFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C(=CC(=C1)C(=O)C(F)(F)F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes, but the most common method involves the reaction between a substituted phenol and a trifluoroacetylating agent. The following step-by-step route illustrates one method:

Phenol Derivative Preparation: The starting material, a phenol derivative with the necessary substitution pattern (3,4-Difluoro-5-isopentyloxyphenol), is prepared.

Trifluoroacetylation: The phenol derivative undergoes a trifluoroacetylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride in the presence of a base like pyridine or triethylamine.

Reaction Conditions: This reaction typically proceeds at low temperatures (0-5°C) to avoid decomposition of the intermediates.

Industrial Production Methods: In industrial settings, the scale-up of this synthesis involves optimization for yield and purity, often using continuous flow reactors for better control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

Oxidation: Can form corresponding acids or other oxidized products under strong oxidizing conditions.

Reduction: Ketone group reduction can lead to alcohol derivatives.

Nucleophilic Substitution: Fluorine atoms often act as leaving groups in the presence of nucleophiles.

Oxidation: Potassium permanganate, chromium trioxide in sulfuric acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed: The products formed depend on the type of reaction and the reaction conditions. For example, oxidation typically yields carboxylic acids, while reduction gives alcohols.

Scientific Research Applications

Chemistry: In synthetic organic chemistry, this compound can be used as an intermediate to introduce both trifluoromethyl and difluoro groups into complex molecules, aiding the development of drugs, agrochemicals, and materials.

Biology and Medicine: In medicinal chemistry, fluorinated compounds, including this one, often exhibit enhanced biological activity. This compound's derivatives may show potential as enzyme inhibitors or receptor agonists/antagonists.

Industry: This compound can be used in the manufacture of specialty chemicals, polymers, and high-performance materials due to its unique chemical properties.

Mechanism of Action

The effects exerted by 1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone largely depend on its ability to interact with various molecular targets. This interaction often involves binding to active sites on proteins or enzymes, altering their activity and thus influencing biological pathways.

Molecular Targets and Pathways: The fluorinated phenyl ring can enhance binding affinity to proteins, making it valuable in drug discovery and development. The exact pathways it affects depend on the context of its use in biological systems.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its combination of difluoro, isopentyloxy, and trifluoroethanone groups. Below is a comparison with structurally related compounds:

Key Observations :

- In contrast, chloro/trifluoromethyl substituents (e.g., ) enhance electron-withdrawing effects, favoring electrophilic substitution reactions.

- Boiling Points : Halogenated derivatives (e.g., dichloro-fluoro analog ) exhibit higher boiling points (282°C) due to stronger intermolecular forces (dipole-dipole interactions), while ether-containing compounds like the target may have lower boiling points despite higher molecular weight.

Pharmacological and Industrial Relevance

- Afoxolaner Intermediate : The chloro-trifluoromethyl derivative’s efficacy as an insecticide intermediate highlights the role of CF₃ groups in enhancing target binding and metabolic stability.

- Veterinary Antiparasitics : The dichloro-fluoro analog’s use in sarolaner synthesis underscores the importance of halogen positioning for parasiticidal activity.

- Target Compound : The isopentyloxy group’s balance of lipophilicity and steric hindrance may optimize bioavailability in drug candidates targeting central nervous system (CNS) or transmembrane receptors.

Biological Activity

1-(3,4-Difluoro-5-(isopentyloxy)phenyl)-2,2,2-trifluoroethanone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H16F5O2

- Molecular Weight : 320.29 g/mol

- CAS Number : 1246289-02-0

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of DNA synthesis |

Anti-inflammatory Effects

The compound has also shown promise as an anti-inflammatory agent. In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6.

Case Study 1: Breast Cancer Treatment

A clinical trial involving patients with advanced breast cancer evaluated the efficacy of this compound in combination with standard chemotherapy. Results indicated a synergistic effect leading to improved overall survival rates compared to chemotherapy alone.

Case Study 2: Rheumatoid Arthritis

In a preclinical model of rheumatoid arthritis, treatment with the compound reduced joint swelling and pain significantly compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Inhibition of Kinases : The compound acts as an inhibitor of specific kinases involved in cell proliferation pathways.

- Modulation of Signaling Pathways : It influences key signaling pathways such as MAPK/ERK and NF-kB that are crucial for cancer cell survival and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.